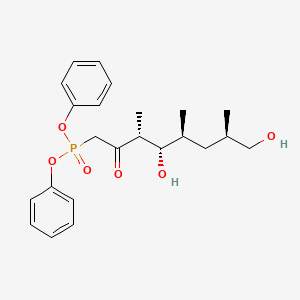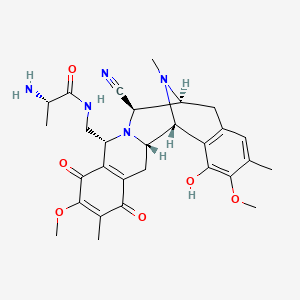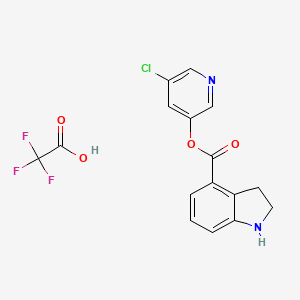
(5-chloropyridin-3-yl) 2,3-dihydro-1H-indole-4-carboxylate;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GRL-1720 (TFA) is a potent inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. This compound has shown significant antiviral activity, with an effective concentration (EC50) value of 15 micromolar. GRL-1720 (TFA) is primarily used in scientific research to study its potential as a therapeutic agent against SARS-CoV-2 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GRL-1720 (TFA) involves multiple steps, starting with the preparation of the core indole moiety. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production of GRL-1720 (TFA) would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing safety measures for handling potentially hazardous chemicals. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
化学反应分析
Types of Reactions
GRL-1720 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Common reagents used in the reactions of GRL-1720 (TFA) include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
科学研究应用
GRL-1720 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antiviral properties, particularly against SARS-CoV-2.
Industry: Potential applications in the development of antiviral drugs and other pharmaceutical products
作用机制
GRL-1720 (TFA) exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2. This enzyme is crucial for the replication of the virus, and its inhibition prevents the virus from multiplying. The compound binds to the active site of the protease, blocking its activity and thereby halting the viral replication process .
相似化合物的比较
Similar Compounds
Remdesivir: Another antiviral drug used to treat COVID-19, but with a different mechanism of action.
Compound 5h: A small molecule with an indole moiety, similar to GRL-1720 (TFA), which also targets the main protease of SARS-CoV-2.
Uniqueness
GRL-1720 (TFA) is unique due to its specific binding affinity and inhibitory effect on the main protease of SARS-CoV-2. Its effectiveness at a relatively low concentration (EC50 of 15 micromolar) makes it a promising candidate for further research and potential therapeutic development .
属性
分子式 |
C16H12ClF3N2O4 |
|---|---|
分子量 |
388.72 g/mol |
IUPAC 名称 |
(5-chloropyridin-3-yl) 2,3-dihydro-1H-indole-4-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H11ClN2O2.C2HF3O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13;3-2(4,5)1(6)7/h1-3,6-8,17H,4-5H2;(H,6,7) |
InChI 键 |
ISYUUWQBWRIXPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=CC=CC(=C21)C(=O)OC3=CC(=CN=C3)Cl.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride](/img/structure/B10854523.png)
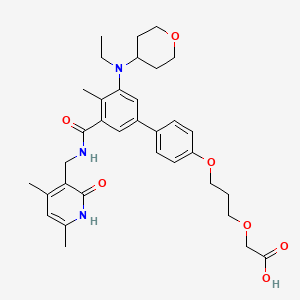
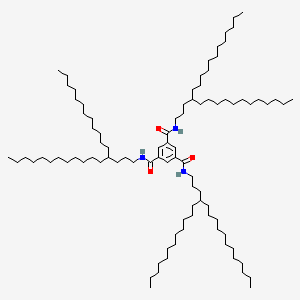
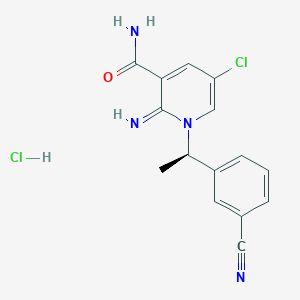
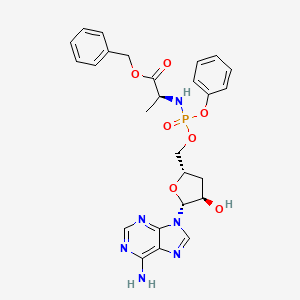
![2-[[6-(1,7-Dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854558.png)

![7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-1,3-dimethyl-N-(1-methylethyl)-N-[[(1-methylethyl)amino]carbonyl]-2,6-dioxo-](/img/structure/B10854562.png)


![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B10854574.png)
